

Commercial Suppliers and Technical Guide for Amarasterone A in Research

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Compound of Interest

Compound Name: Amarasterone A

Cat. No.: B15591710

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Amarasterone A**, a phytoecdysteroid with potential applications in various research fields. Due to the limited availability of specific quantitative data for **Amarasterone A**, this guide also incorporates data from the closely related and extensively studied ecdysteroid, 20-hydroxyecdysone (ecdysterone), which shares structural and functional similarities. This information is intended to serve as a valuable resource for designing and executing experiments involving **Amarasterone A** and other phytoecdysteroids.

Commercial Availability of Amarasterone A

Amarasterone A is available from several commercial suppliers specializing in biochemicals and natural products for research purposes. Researchers can inquire about availability, purity, and pricing from the following companies:

Supplier	Website	CAS Number	Notes
MedchemExpress	--INVALID-LINK--	20853-88-7	Offers Amarasterone A for research use only. A certificate of analysis is typically available upon request, confirming purity (e.g., >98% by HPLC) and structural consistency with NMR data. [1] [2]
ChemicalBook	--INVALID-LINK--	20853-88-7	Lists Amarasterone A and provides access to various suppliers, primarily based in China. [3]

Physicochemical Properties

- Molecular Formula: C₂₉H₄₈O₇
- Molecular Weight: 508.69 g/mol
- Source: Isolated from *Rhaponticum carthamoides*.[\[1\]](#)[\[3\]](#)

Biological Activity and Quantitative Data

Amarasterone A is an ecdysteroid, a class of steroid hormones found in insects and plants. Phytoecdysteroids, such as **Amarasterone A** and the more extensively studied 20-hydroxyecdysone, have garnered significant interest for their anabolic and adaptogenic properties.[\[4\]](#) While specific quantitative bioactivity data for **Amarasterone A** is limited in publicly available literature, the anabolic effects of 20-hydroxyecdysone are well-documented and are believed to be representative of this class of compounds.

Anabolic Activity in Skeletal Muscle

Ecdysteroids have been shown to induce hypertrophy in skeletal muscle cells. This anabolic effect is thought to be mediated, at least in part, through the activation of the PI3K/Akt/mTOR signaling pathway and interaction with estrogen receptor beta (ER β).^{[5][6]}

Table 1: In Vitro Anabolic Activity of 20-Hydroxyecdysone in C2C12 Myotubes

Compound	Concentration	Effect	Reference
20-Hydroxyecdysone	1 μ M	Significant increase in myotube diameter	^[5]
Dihydrotestosterone (DHT)	1 μ M	Comparable increase in myotube diameter to 20-hydroxyecdysone	^[5]
IGF-1	1.3 nM	Comparable increase in myotube diameter to 20-hydroxyecdysone	^[5]

Receptor Binding Affinity

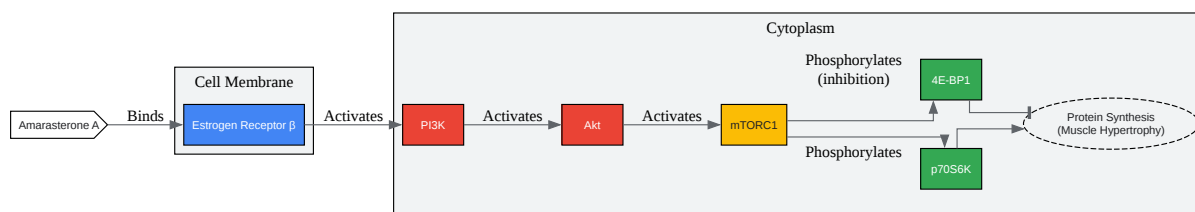
The biological effects of ecdysteroids are initiated by their binding to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). The binding affinity of a ligand to the EcR-USP complex is a key determinant of its biological activity.

Table 2: Ecdysone Receptor Binding Affinity of Ponasterone A (a potent ecdysteroid)

Ligand	Receptor Complex	Dissociation Constant (Kd)	Reference
Ponasterone A	Ecdysone Receptor (EcR) alone	55 nM	^[7]
Ponasterone A	EcR-USP heterodimer	1.2 nM	^[7]

Signaling Pathways

The anabolic effects of ecdysteroids are primarily mediated through the activation of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and protein synthesis.



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Caption: Proposed signaling pathway for **Amarasterone A**-induced muscle hypertrophy.

Experimental Protocols

C2C12 Myotube Hypertrophy Assay

This protocol is adapted from studies investigating the anabolic effects of ecdysterone on skeletal muscle cells.[5][6]

Objective: To quantify the hypertrophic effect of **Amarasterone A** on differentiated C2C12 myotubes.

Materials:

- C2C12 myoblast cell line
- Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
- Fetal Bovine Serum (FBS)
- Horse Serum (HS)

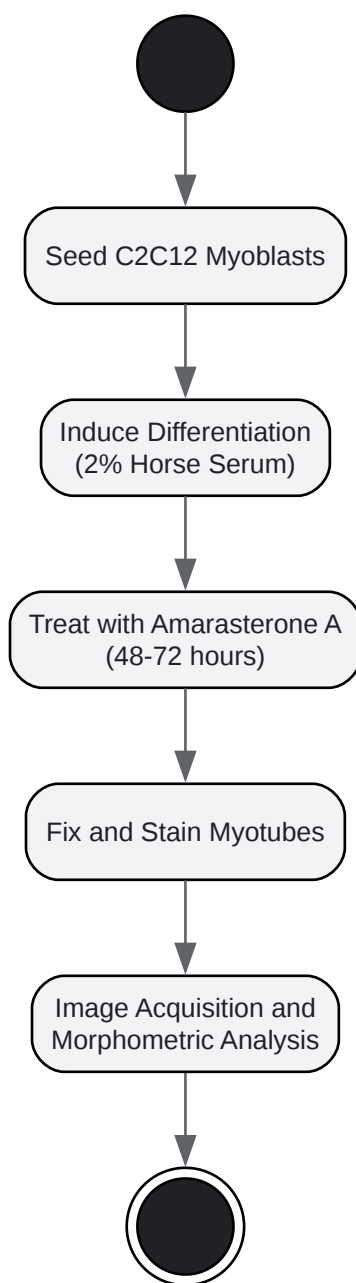
- Penicillin-Streptomycin solution
- **Amarasterone A** stock solution (in DMSO or ethanol)
- Phosphate Buffered Saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Staining solution (e.g., Giemsa or immunofluorescence staining for myosin heavy chain)
- Microscope with imaging software for morphometric analysis

Procedure:

- Cell Culture and Differentiation:
 - Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
 - When cells reach 80-90% confluency, induce differentiation by switching to DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.
 - Allow cells to differentiate for 4-6 days, with media changes every 48 hours.
- Treatment:
 - Prepare serial dilutions of **Amarasterone A** in differentiation medium. A vehicle control (medium with the same concentration of DMSO or ethanol as the highest **Amarasterone A** concentration) should be included.
 - Replace the medium of the differentiated myotubes with the prepared treatment media.
 - Incubate the cells for 48-72 hours.
- Fixation and Staining:
 - After the treatment period, wash the cells twice with PBS.
 - Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

- Wash the cells three times with PBS.
- Stain the myotubes according to the chosen method (e.g., Giemsa stain or immunofluorescence for myosin heavy chain).
- Image Acquisition and Analysis:
 - Capture images of the stained myotubes using a microscope.
 - Using image analysis software, measure the diameter of at least 50-100 myotubes per treatment condition from multiple random fields of view.
 - Calculate the average myotube diameter for each treatment group.

Experimental Workflow:



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Caption: Workflow for the C2C12 myotube hypertrophy assay.

Western Blot Analysis of mTOR Pathway Activation

This protocol provides a general framework for assessing the activation of key proteins in the mTOR signaling pathway following treatment with **Amarasterone A**.^{[8][9]}

Objective: To determine the effect of **Amarasterone A** on the phosphorylation status of Akt, mTOR, p70S6K, and 4E-BP1.

Materials:

- Differentiated C2C12 myotubes (or other relevant cell line)
- **Amarasterone A**
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Transfer buffer and apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (total and phosphorylated forms of Akt, mTOR, p70S6K, 4E-BP1)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Treatment and Lysis:
 - Treat differentiated C2C12 myotubes with **Amarasterone A** for the desired time points (e.g., 15, 30, 60 minutes).
 - Wash cells with ice-cold PBS and lyse with lysis buffer.
 - Collect cell lysates and centrifuge to pellet debris.

- Protein Quantification:
 - Determine the protein concentration of the supernatants using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein concentrations and prepare samples with Laemmli buffer.
 - Separate proteins by SDS-PAGE.
 - Transfer proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-total-Akt) overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
 - Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
- Data Analysis:
 - Quantify band intensities using densitometry software.
 - Normalize the intensity of the phosphorylated protein to the total protein for each sample.

Logical Relationship of Western Blot Analysis:



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Caption: Logical workflow for Western blot analysis of mTOR signaling.

Conclusion

Amarasterone A, as a constituent of *Rhaponticum carthamoides*, belongs to a class of phytoecdysteroids with demonstrated anabolic properties. While further research is needed to fully elucidate the specific quantitative bioactivity and mechanisms of **Amarasterone A**, the available data on the closely related compound, 20-hydroxyecdysone, provides a strong foundation for its investigation. The experimental protocols and signaling pathway information provided in this guide are intended to facilitate future research into the potential therapeutic and performance-enhancing applications of **Amarasterone A**.

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